molecular formula C22H24N4O6 B11287934 Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Cat. No.: B11287934
M. Wt: 440.4 g/mol
InChI Key: ZUHTXGWLAICDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Acylation: Formation of the acetylpiperazine moiety.

    Amidation: Coupling of the nitrobenzamide with the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Various substituents can be introduced into the benzene ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.

Uniqueness

The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28)

InChI Key

ZUHTXGWLAICDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.